

Aderbasib (INCB7839) reported side effects in clinical trials

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Compound of Interest

Compound Name: Aderbasib

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Aderbasib (INCB7839) Clinical Trial Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **Aderbasib** (INCB7839) in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues and clarify key aspects of **Aderbasib**'s clinical trial profile.

Frequently Asked Questions (FAQs)

Q1: What is **Aderbasib** (INCB7839) and what is its mechanism of action?

Aderbasib (INCB7839) is an orally bioavailable, potent, and selective dual inhibitor of the enzymes ADAM10 and ADAM17 (also known as TACE).[1][2] These enzymes are sheddases that cleave the extracellular domains of various transmembrane proteins, releasing them from the cell surface.[3] By inhibiting ADAM10 and ADAM17, **Aderbasib** blocks the shedding of key signaling molecules, including ligands for the epidermal growth factor receptor (EGFR) and the Notch receptor, thereby suppressing tumor cell proliferation.[3][4]

Q2: What are the most commonly reported side effects of **Aderbasib** in clinical trials?

The majority of adverse events reported in Phase I and Phase II clinical trials of **Aderbasib** were of mild-to-moderate severity.[2] The most frequently observed side effects include:

- Fatigue
- Nausea
- Anorexia (decreased appetite)
- Diarrhea
- Emesis (vomiting)
- Abdominal pain
- Anemia
- Constipation[2]

Q3: What is the dose-limiting toxicity (DLT) observed with **Aderbasib**?

The primary dose-limiting toxicity identified in Phase I monotherapy trials of **Aderbasib** is deep venous thrombosis (DVT).[2]

Q4: Are there any other serious adverse events associated with **Aderbasib**?

Yes, thrombotic events, in general, have been the most significant serious adverse events. In a Phase I study involving 41 patients, a total of 9 thrombotic events were reported. These included deep venous thrombosis (DVT), mild superficial thrombophlebitis, vena cava thrombosis, atrial thrombosis, and pulmonary embolism.[2]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot potential issues encountered during pre-clinical or clinical research involving **Aderbasib**.

Issue	Potential Cause	Recommended Action
Unexpectedly high cell proliferation in vitro.	Suboptimal concentration of Aderbasib.	Ensure the concentration of Aderbasib is sufficient to inhibit ADAM10/17 activity in your specific cell line. An IC50 determination experiment is recommended.
Cell line resistance.	Investigate downstream signaling pathways (e.g., EGFR, Notch) to confirm pathway inhibition. Consider combination therapies if resistance is suspected.	
Inconsistent results in animal models.	Poor bioavailability.	Aderbasib is orally bioavailable.[4] However, formulation can impact absorption. Ensure proper formulation and administration techniques.
Pro-coagulant effects.	Be aware of the potential for thrombotic events, as observed in clinical trials.[2] Monitor for signs of thrombosis and consider appropriate countermeasures if ethically permissible in the study design.	
Difficulty in assessing target engagement.	Lack of appropriate biomarkers.	Plasma levels of the HER2 extracellular domain (ECD) have been used as a pharmacodynamic biomarker, with Aderbasib showing a dose-dependent reduction.[5]

Data Presentation: Adverse Events in Aderbasib Clinical Trials

Common Mild-to-Moderate Adverse Events

While frequently reported, specific percentages for the following adverse events across all clinical trials are not consistently available in the public domain. They are generally described as the most common mild-to-moderate side effects.^[2]

Adverse Event	Frequency/Percentage
Fatigue	Not specified
Nausea	Not specified
Anorexia	Not specified
Diarrhea	Not specified
Emesis	Not specified
Abdominal Pain	Not specified
Anemia	Not specified
Constipation	Not specified

Thrombotic Events (Phase I Monotherapy Trial)

The following table summarizes the thrombotic events observed in a Phase I clinical trial with 41 patients.^[2]

Adverse Event	Number of Events (n=41)
Total Thrombotic Events	9
Deep Venous Thrombosis (DVT)	4
Pulmonary Embolism	2
Mild Superficial Thrombophlebitis	1
Vena Cava Thrombosis with Renal Insufficiency	1
Atrial Thrombosis	1

Experimental Protocols

Clinical Dosing Regimens

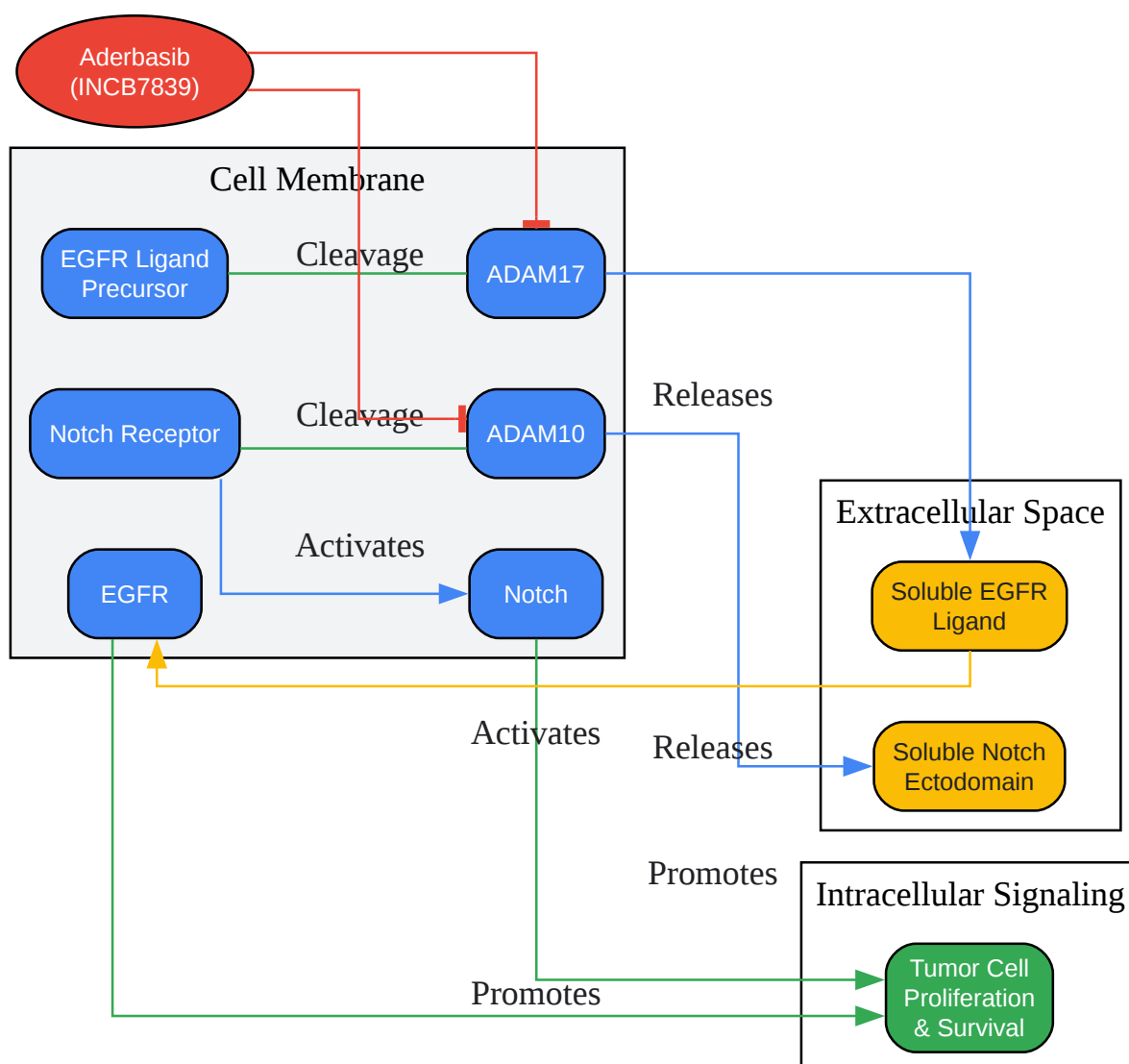
Aderbasib has been evaluated in clinical trials at various oral doses, administered twice daily (BID). In a dose-escalation study of **Aderbasib** in combination with trastuzumab, the following doses were investigated:

- 100 mg BID
- 200 mg BID
- 300 mg BID[5]

Treatment was administered in 28-day cycles.[3]

Visualizations

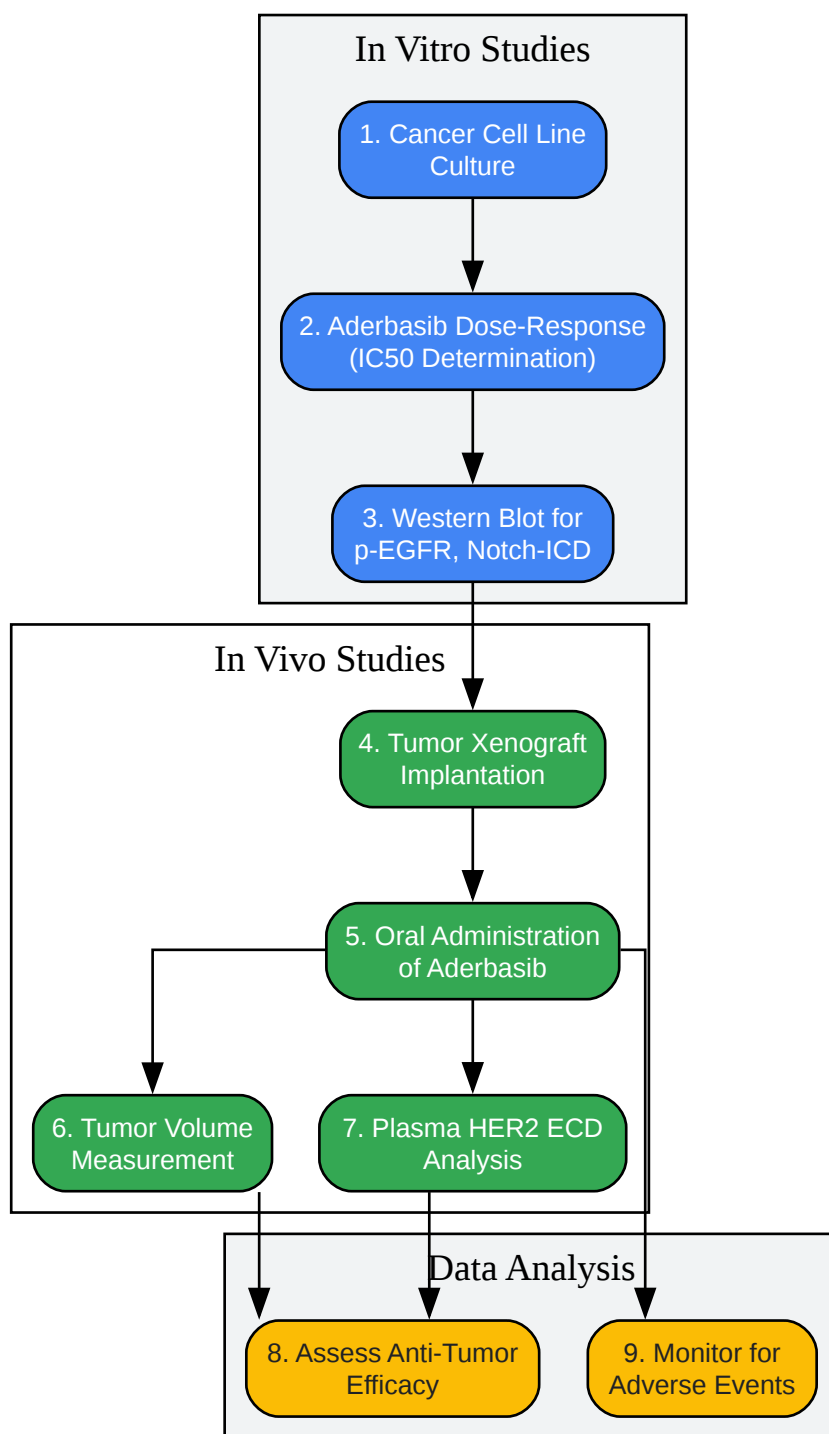
Signaling Pathway of Aderbasib's Mechanism of Action



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Caption: **Aderbasib** inhibits ADAM10/17, blocking EGFR and Notch signaling.

Experimental Workflow for Assessing Aderbasib Efficacy



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Caption: Workflow for pre-clinical evaluation of **Aderbasib**.

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